molecular formula C17H15N3O4 B5762432 N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide

N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide

Cat. No. B5762432
M. Wt: 325.32 g/mol
InChI Key: HACNSPMRZIEURX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide, commonly known as ANAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ANAA is a synthetic molecule that belongs to the class of acrylamide derivatives and has a molecular formula of C17H14N4O4.

Mechanism of Action

ANAA inhibits PTP1B activity by binding to the active site of the enzyme and preventing the dephosphorylation of IRS-1. This leads to increased insulin signaling and glucose uptake in cells. ANAA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
ANAA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It also has anti-inflammatory and anti-oxidant properties, which may contribute to its beneficial effects on metabolic health. ANAA has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have potential as a therapeutic agent for obesity and related metabolic disorders.

Advantages and Limitations for Lab Experiments

ANAA is a relatively simple molecule to synthesize and can be easily purified using column chromatography. It is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, ANAA has limited solubility in aqueous solutions, which may pose challenges for some experimental designs.

Future Directions

For research include optimizing the synthesis of ANAA and developing new analogs with improved pharmacokinetic properties. Additionally, the potential therapeutic applications of ANAA in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease should be explored.

Synthesis Methods

ANAA can be synthesized using a simple one-step reaction between 3-nitrobenzaldehyde and N-(3-aminophenyl)acetamide. The reaction involves the condensation of the two compounds in the presence of a base catalyst such as triethylamine. The resulting product is ANAA, which can be purified using column chromatography.

Scientific Research Applications

ANAA has been widely used in biomedical research due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. PTP1B is known to dephosphorylate insulin receptor substrate-1 (IRS-1), leading to the inhibition of insulin signaling and insulin resistance. ANAA has been shown to inhibit PTP1B activity in vitro and in vivo, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes.

properties

IUPAC Name

(E)-N-(3-acetamidophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12(21)18-14-5-3-6-15(11-14)19-17(22)9-8-13-4-2-7-16(10-13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACNSPMRZIEURX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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